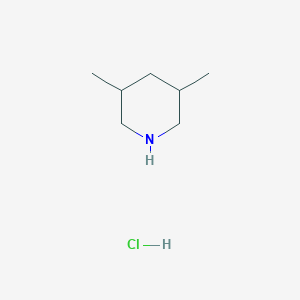
Allyl 3-(chloromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-(chloromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the benzoate moiety, with a chloromethyl substituent on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-(chloromethyl)benzoate typically involves the esterification of 3-(chloromethyl)benzoic acid with allyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl 3-(chloromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated products.
Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are employed.
Addition: Electrophiles such as bromine or hydrogen chloride can be used under mild conditions.
Major Products: The major products formed from these reactions include substituted benzoates, epoxides, and addition products with various functional groups.
Wissenschaftliche Forschungsanwendungen
Allyl 3-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of Allyl 3-(chloromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The allyl group can participate in various addition and oxidation reactions, contributing to the compound’s versatility in chemical transformations.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on biomolecules and other organic substrates. The pathways involved in its reactions are typically those associated with nucleophilic substitution, oxidation, and addition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Allyl Benzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)benzoic Acid: Does not contain the allyl group, limiting its reactivity in addition reactions.
Allyl Chloride: Contains an allyl group but lacks the benzoate moiety, resulting in different reactivity and applications.
Uniqueness: Allyl 3-(chloromethyl)benzoate is unique due to the presence of both the allyl and chloromethyl groups, which confer a combination of reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C11H11ClO2 |
|---|---|
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
prop-2-enyl 3-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H11ClO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2 |
InChI-Schlüssel |
LDEVYNRGKQLSNR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC=CC(=C1)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-](/img/structure/B8539796.png)
![2-[4-(3-Fluoro-benzyloxy)-phenyl]-ethanol](/img/structure/B8539804.png)








![({[(3-Methylbutyl)amino]methyl}cyclopentyl)methan-1-ol](/img/structure/B8539857.png)



